Hedyotisol B

描述

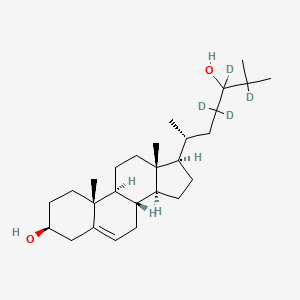

Hedyotisol B is a natural product found in Euonymus alatus, Tarenna attenuata, and other organisms with data available.

科学研究应用

医药学

Hedyotisol B 在医药领域展现出潜力,特别是在 神经保护 方面。 研究表明 this compound 是具有中等神经保护活性的木脂素之一 {svg_1}。它已被评估其保护 PC12 细胞免受皮质酮诱导的细胞死亡的能力,PC12 细胞是研究神经退行性疾病的模型。

材料科学

虽然 this compound 在材料科学中的直接应用尚未明确记录,但木脂素作为一类化合物,其在 高效硅异质结太阳能电池 中的应用潜力已被研究 {svg_2}。this compound 等木脂素的有机性质可以为有机半导体材料提供见解。

分析化学

在分析化学中,this compound 的复杂结构,包括一个丁香素木脂素单元和两个苯丙烷单元,可用于 分光光度分析 来检测金属离子 {svg_3}。其独特的化学性质使其能够在各种分析方法中用作试剂或参考物质。

生物学

This compound 的生物学应用与其存在于某些植物中有关,例如 Hedyotis lawsoniae {svg_4}。该化合物在植物生物学中的作用可能对理解植物防御机制和胁迫反应具有重要意义。

药理学

在药理学上,this compound 是关于木脂素 神经保护 特性的持续研究的一部分 {svg_5}。其对神经损伤的潜在治疗作用使其成为药理学研究中的一种感兴趣的化合物。

生物技术

在生物技术中,像 this compound 这样的化合物因其 生物活性 而引起人们的兴趣。 它们可用于开发生物传感器、生物工程组织或作为合成基因回路的一部分 {svg_6}。特别是 this compound 的神经保护活性,可以被利用来设计新的生物技术应用。

安全和危害

When handling Hedyotisol B, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

生化分析

Biochemical Properties

Hedyotisol B plays a significant role in biochemical reactions, particularly in neuroprotection. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with corticosterone, a glucocorticoid hormone, to mitigate corticosterone-induced cell death in PC12 cells . This interaction suggests that this compound may modulate the activity of enzymes involved in glucocorticoid metabolism, thereby exerting its neuroprotective effects.

Cellular Effects

This compound influences various types of cells and cellular processes. In PC12 cells, this compound has been observed to increase cell survival rates significantly . This compound impacts cell signaling pathways, gene expression, and cellular metabolism. For example, this compound enhances the expression of genes associated with cell survival and neuroprotection, thereby promoting cell viability under stress conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to corticosterone, inhibiting its detrimental effects on cells . This binding interaction prevents corticosterone-induced apoptosis, thereby enhancing cell survival. Additionally, this compound may activate certain signaling pathways that promote neuroprotection and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, maintaining its neuroprotective properties over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits neuroprotective effects without significant toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its neuroprotective effects. It may influence metabolic flux and metabolite levels, thereby modulating cellular metabolism

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its neuroprotective effects . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the exertion of its neuroprotective effects.

属性

IUPAC Name |

2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWNERGQFCAXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Hedyotisol B?

A: While the provided research articles primarily focus on Hedyotisol A, it's important to note that the names "Hedyotisol A" and "this compound" have been used interchangeably in the literature to refer to the same compound. This compound is a dilignan constructed from a syringaresinol unit and two phenylpropane units. [] Unfortunately, specific details regarding molecular formula, weight, and comprehensive spectroscopic data for this compound are not explicitly provided in the given research excerpts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。